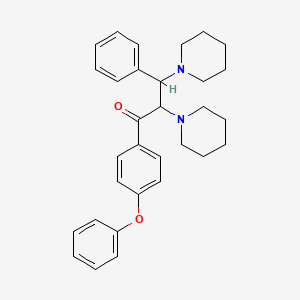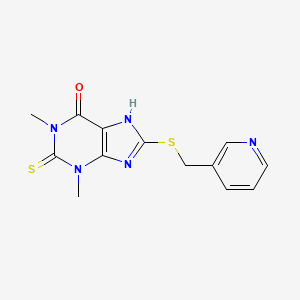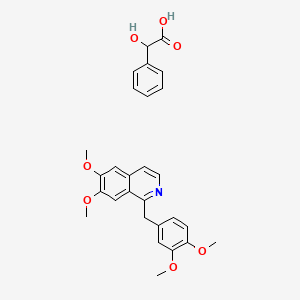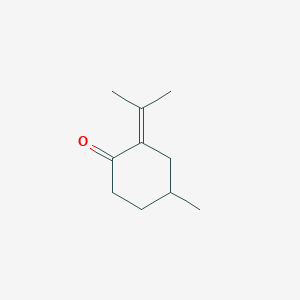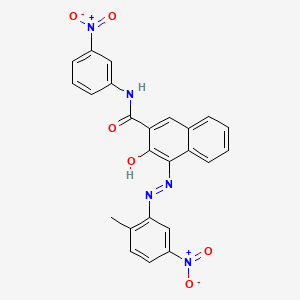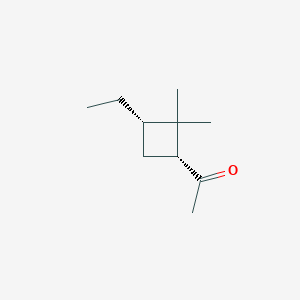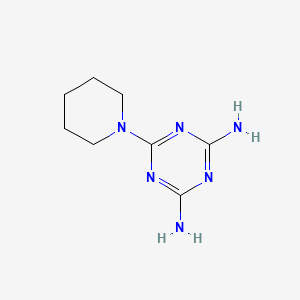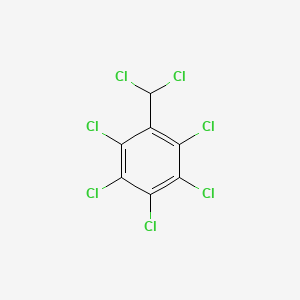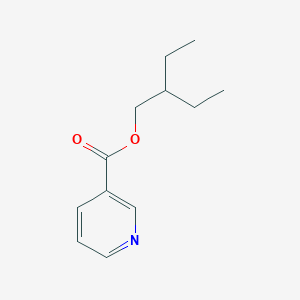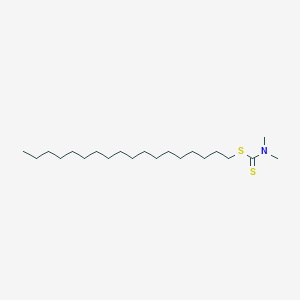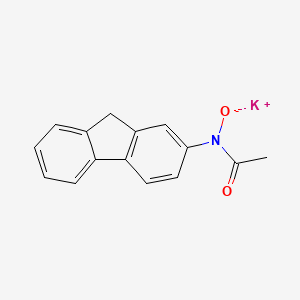
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt: is a chemical compound known for its unique structure and properties It is a derivative of acetohydroxamic acid, where the hydrogen atom is replaced by a fluoren-2-yl group, and it forms a salt with potassium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt typically involves the following steps:
Synthesis of N-fluoren-2-ylacetohydroxamic acid: This can be achieved by reacting fluoren-2-ylamine with acetic anhydride to form N-fluoren-2-ylacetamide. The amide is then treated with hydroxylamine hydrochloride in the presence of a base to yield N-fluoren-2-ylacetohydroxamic acid.
Formation of the potassium salt: The N-fluoren-2-ylacetohydroxamic acid is then reacted with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and purification systems.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Acetohydroxamic acid, N-fluoren-2-YL-, potassium salt can undergo oxidation reactions, where the hydroxamic acid group is oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluoren-2-yl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a ligand in coordination chemistry to form complexes with metals.
- Acts as a reagent in organic synthesis for the preparation of various derivatives.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly against urease.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antimicrobial agent.
Industry:
- Potential applications in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of acetohydroxamic acid, N-fluoren-2-YL-, potassium salt involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of urease, inhibiting its activity. This inhibition prevents the hydrolysis of urea, reducing the production of ammonia and altering the pH balance, which can enhance the effectiveness of antimicrobial agents.
Comparación Con Compuestos Similares
- N-fluoren-1-ylacetohydroxamic acid
- N-fluoren-3-ylacetohydroxamic acid
- N-fluoren-4-ylacetohydroxamic acid
Comparison:
- N-fluoren-2-YL- derivative is unique due to its specific substitution pattern, which can influence its reactivity and binding properties.
- The position of the fluorenyl group affects the compound’s steric and electronic properties, leading to differences in their chemical behavior and applications.
Propiedades
Número CAS |
6023-26-3 |
|---|---|
Fórmula molecular |
C15H12KNO2 |
Peso molecular |
277.36 g/mol |
Nombre IUPAC |
potassium;N-(9H-fluoren-2-yl)-N-oxidoacetamide |
InChI |
InChI=1S/C15H12NO2.K/c1-10(17)16(18)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3;/q-1;+1 |
Clave InChI |
LGDTUMNTSLLASK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


